Product packaging for cis-4-Carboxymethylenebut-2-en-4-olide(Cat. No.:CAS No. 3374-46-7)

cis-4-Carboxymethylenebut-2-en-4-olide

Cat. No.: B1233293
CAS No.: 3374-46-7
M. Wt: 140.09 g/mol
InChI Key: AYFXPGXAZMFWNH-ONEGZZNKSA-N
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Description

cis-4-Carboxymethylenebut-2-en-4-olide , also known as cis-dienelactone , is a key intermediate metabolite in the bacterial degradation of chlorinated aromatic compounds, making it an essential reference standard in environmental microbiology and bioremediation research . This compound, with the molecular formula C6H4O4 and a molecular weight of 140.09 g/mol, is formed during the modified ortho-cleavage pathway from chlorocatechols . Its formation via chloromuconate cycloisomerase and subsequent hydrolysis by specific dienelactone hydrolases represents a critical enzymatic dehalogenation step, funneling persistent pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1,4-dichlorobenzene into central metabolic cycles for complete mineralization . Researchers value this compound for studying the metabolic pathways and enzymology of pollutant-degrading bacteria, with applications in developing enhanced bioremediation strategies for contaminated soils and water . The structural specificity of the involved enzymes, which often distinguish between the cis- and trans-isomers of the dienelactone, further underscores its importance in mechanistic enzymology studies . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O4 B1233293 cis-4-Carboxymethylenebut-2-en-4-olide CAS No. 3374-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(5-oxofuran-2-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFXPGXAZMFWNH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=CC(=O)O/C1=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256167
Record name (2E)-2-(5-Oxo-2(5H)-furanylidene)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73237-79-3, 3374-46-7
Record name (2E)-2-(5-Oxo-2(5H)-furanylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73237-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (5-oxo-2(5H)-furanylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-(5-Oxo-2(5H)-furanylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biological Relevance

Natural Occurrence in Microbial Metabolism

cis-4-Carboxymethylenebut-2-en-4-olide, also known as cis-dienelactone (B1242186), naturally occurs as an intermediate in the microbial catabolism of aromatic compounds, particularly through the modified ortho-cleavage pathway. This pathway is a key strategy employed by various soil and water-borne bacteria to break down catechols and, notably, their chlorinated derivatives.

The formation of this compound is initiated by the enzymatic cleavage of a catechol ring. In the case of chlorocatechols, which are common intermediates in the degradation of chlorophenols and other chlorinated aromatic pollutants, the process begins with the action of chlorocatechol 1,2-dioxygenase. This enzyme cleaves the aromatic ring to form a chloro-substituted cis,cis-muconic acid. Subsequently, a chloromuconate cycloisomerase catalyzes the conversion of this intermediate into a muconolactone, which is then dehalogenated to yield this compound. researchgate.net

A variety of bacterial genera have been identified to produce this compound as part of their metabolic machinery. These include, but are not limited to, Pseudomonas, Rhodococcus, Nocardia, and Cupriavidus. For instance, Rhodococcus opacus 1CP has been shown to degrade 3-chlorocatechol (B1204754) via a modified ortho-cleavage pathway where cis-dienelactone is a key product. researchgate.netnih.gov Similarly, certain strains of Pseudomonas, such as Pseudomonas knackmussii B13, are well-studied for their ability to degrade chloroaromatics, a process in which this compound plays a pivotal role. nih.govunil.ch

The table below summarizes key enzymes involved in the formation and transformation of this compound and the microbial genera known to harbor these enzymatic capabilities.

EnzymeFunctionMicrobial Genera
Chlorocatechol 1,2-dioxygenaseCleavage of the chlorocatechol ringPseudomonas, Rhodococcus, Cupriavidus
Chloromuconate cycloisomeraseConversion of chloro-cis,cis-muconate to muconolactonePseudomonas, Rhodococcus, Cupriavidus
Dienelactone hydrolaseHydrolysis of this compound to maleylacetate (B1240894)Pseudomonas, Rhodococcus, Cupriavidus

Ecological Context of its Formation and Turnover

The formation and turnover of this compound are intrinsically linked to the ecological process of bioremediation, particularly in environments contaminated with aromatic hydrocarbons and their halogenated derivatives. Such contaminants are prevalent in industrial effluents, agricultural runoff, and sites of improper waste disposal. The presence of these pollutants creates a selective pressure that favors the growth and metabolic activity of microorganisms capable of their degradation.

Under aerobic conditions, the microbial communities in contaminated soils and water bodies actively participate in the breakdown of these complex aromatic structures into simpler, less toxic compounds that can be channeled into central metabolic pathways. The turnover of this compound is a critical step in this detoxification process. The compound is typically short-lived in the environment, as it is rapidly hydrolyzed by the enzyme dienelactone hydrolase to maleylacetate. This subsequent step is crucial for preventing the accumulation of the potentially inhibitory dienelactone intermediate and for continuing the degradation cascade towards the tricarboxylic acid (TCA) cycle.

The efficiency of this turnover is dependent on various environmental factors, including the availability of oxygen, pH, temperature, and the composition of the microbial community. For example, studies on chlorophenol-contaminated sawmill soil have demonstrated that the remediation process, which involves the formation and degradation of such intermediates, is influenced by whether the conditions are anaerobic or aerobic, with the latter being essential for the ortho-cleavage pathway. nih.gov

The kinetic properties of dienelactone hydrolases play a significant role in the rate of this compound turnover. Different bacteria express distinct types of this enzyme with varying affinities and catalytic efficiencies for the cis and trans isomers of dienelactones.

The following table presents kinetic data for dienelactone hydrolases from different bacterial strains, highlighting their specificity towards this compound.

Enzyme (Bacterial Strain)SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
TfdEI (Cupriavidus necator JMP134)cis-dienelactone870.2580.003
TfdEII (Cupriavidus necator JMP134)cis-dienelactone3050.1820.0006
Dienelactone Hydrolase (Pseudomonas knackmussii B13)cis-dienelactone-30-

Note: The k_cat value for Pseudomonas knackmussii B13 is reported as 1,800 min⁻¹, which is equivalent to 30 s⁻¹. nih.gov The data for Cupriavidus necator JMP134 is derived from studies on its purified TfdEI and TfdEII enzymes. researchgate.netplos.orgnih.govnih.gov

Role as an Intermediate in Bioremediation Processes

The role of this compound as an intermediate is central to the successful bioremediation of a wide array of persistent organic pollutants. Its formation represents a key nodal point in the convergence of various degradation pathways for chloroaromatic compounds. These compounds, including chlorophenols, chlorobenzoates, and polychlorinated biphenyls (PCBs), are of significant environmental concern due to their toxicity and recalcitrance.

Microorganisms that possess the modified ortho-cleavage pathway can effectively channel these diverse and toxic starting materials through a common set of intermediates, including this compound. The subsequent hydrolysis of this dienelactone to maleylacetate is a critical detoxification step. Maleylacetate is then further metabolized to intermediates of the TCA cycle, thus completing the mineralization of the original pollutant.

The presence and activity of the enzymes responsible for the formation and degradation of this compound are often used as biomarkers to assess the bioremediation potential of a contaminated site. For instance, the detection of genes encoding for chlorocatechol 1,2-dioxygenase and dienelactone hydrolase in environmental samples can indicate an active process of chloroaromatic degradation.

The table below lists various aromatic pollutants and the key intermediates, including this compound, that are formed during their microbial degradation.

Original PollutantKey Intermediates in the Degradation Pathway
3-Chlorobenzoate3-Chlorocatechol, 2-Chloro-cis,cis-muconate (B1241311), this compound, Maleylacetate
4-Chlorophenol4-Chlorocatechol, 3-Chloro-cis,cis-muconate (B1234730), this compound, Maleylacetate
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol, 3,5-Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate, trans-Dienelactone

Note: While the degradation of 2,4-D proceeds via a dichlorinated intermediate and forms the trans isomer of dienelactone, the fundamental pathway structure highlights the central role of dienelactones in the breakdown of complex chloroaromatics.

Biochemical Pathways of Formation and Transformation

Enzymatic Synthesis and Precursors

The synthesis of cis-4-Carboxymethylenebut-2-en-4-olide is a critical step in the catabolism of certain chlorinated aromatic molecules by various bacteria. nih.govasm.org This process involves the conversion of chloromuconate substrates through the action of specialized enzymes.

Formation from Chloromuconate Substrates

This compound is primarily formed from the enzymatic processing of chlorosubstituted cis,cis-muconates. asm.orgasm.org Bacteria that utilize chloroaromatic compounds convert 3-chloro-cis,cis-muconate (B1234730) into cis-dienelactone (B1242186). nih.govnih.gov Similarly, 2,4-dichloro-cis,cis-muconate can also serve as a precursor, being transformed into 2-chloro-cis-dienelactone. nih.govnih.gov This conversion is a crucial detoxification and metabolic step, enabling the organism to process potentially harmful chlorinated compounds. nih.gov

The degradation of chloroaromatic compounds often proceeds via ortho cleavage of chlorocatechols, which generates these chloromuconate intermediates. nih.govresearchgate.net The subsequent cycloisomerization and elimination of the chloro-substituent lead to the formation of dienelactones like this compound. nih.gov

Catalytic Action of Chloromuconate Cycloisomerases (EC 5.5.1.7)

The enzymatic conversion of chloromuconates to dienelactones is catalyzed by chloromuconate cycloisomerases (EC 5.5.1.7). asm.orgqmul.ac.ukwikipedia.org These enzymes are distinct from the muconate cycloisomerases (EC 5.5.1.1) involved in the degradation of non-chlorinated aromatic compounds. nih.govasm.org Chloromuconate cycloisomerases require Mn²⁺ as a cofactor for their activity. qmul.ac.ukwikipedia.org

These enzymes exhibit specificity for chlorinated substrates. nih.gov For instance, the chloromuconate cycloisomerase from Pseudomonas sp. strain B13 efficiently converts 3-chloro-cis,cis-muconate. nih.gov In some gram-negative bacteria, these enzymes can also process 2-chloro-cis,cis-muconate (B1241311), ultimately yielding trans-dienelactone. researchgate.netnih.gov However, the enzymes from certain bacteria, such as Rhodococcus erythropolis 1CP, convert 2-chloro-cis,cis-muconate to 5-chloromuconolactone (B1176566) without subsequent dehalogenation. researchgate.netcapes.gov.br

Characteristics of Chloromuconate Cycloisomerase (EC 5.5.1.7)
PropertyDescriptionReferences
Enzyme Commission Number5.5.1.7 qmul.ac.ukwikipedia.org
Systematic Name(2R)-2-chloro-2,5-dihydro-5-oxofuran-2-acetate lyase (ring-opening) qmul.ac.uk
Common NamesChloromuconate cycloisomerase, muconate cycloisomerase II qmul.ac.ukwikipedia.org
CofactorMn²⁺ qmul.ac.ukwikipedia.org
Key ReactionConversion of 3-chloro-cis,cis-muconate to this compound via an intermediate. nih.govnih.govqmul.ac.uk

Mechanistic Insights into Chloride Elimination during Cycloisomerization

The mechanism of chloride elimination by chloromuconate cycloisomerases is a key feature that distinguishes them from standard muconate cycloisomerases. The reaction is thought to proceed through an enol/enolate intermediate. nih.govnih.gov Following the initial cycloisomerization of the chloromuconate substrate, this intermediate is formed. researchgate.net

In the case of chloromuconate cycloisomerases acting on 3-chloro-cis,cis-muconate, the enzyme facilitates the abstraction of the chloride ion from this intermediate. nih.govnih.gov This direct elimination of chloride prevents the protonation of the intermediate, which would otherwise lead to the formation of a toxic byproduct, protoanemonin. nih.govnih.govrhea-db.org Regular muconate cycloisomerases, when presented with 3-chloro-cis,cis-muconate, tend to catalyze this protonation, resulting in the formation of the bacteriotoxic protoanemonin. nih.govnih.gov Therefore, chloromuconate cycloisomerases have evolved a mechanism that favors the rate of chloride abstraction over proton addition, ensuring a safe and productive metabolic pathway. nih.govnih.gov

Enzymatic Degradation and Downstream Metabolites

Once formed, this compound is channeled into the next stage of the degradation pathway, which ultimately leads to intermediates of central metabolism.

Hydrolysis to Maleylacetate (B1240894) by Dienelactone Hydrolase (EC 3.1.1.45)

The degradation of this compound is initiated by the enzyme dienelactone hydrolase (EC 3.1.1.45). nih.govasm.org This enzyme catalyzes the hydrolysis of the lactone ring of both cis- and trans-dienelactone to form maleylacetate. psu.edunih.govasm.org

Dienelactone hydrolases can be classified into different types based on their substrate preference. nih.govnih.gov

Type I enzymes, found in strains like Alcaligenes eutrophus 335, preferentially hydrolyze the trans-isomer. nih.govnih.gov

Type II enzymes, such as the one from Pseudomonas cepacia, show a preference for the cis-isomer. nih.govnih.gov

Type III enzymes, including the well-studied hydrolase from Pseudomonas sp. strain B13 and those from Cupriavidus necator JMP134, hydrolyze both cis- and trans-dienelactones at comparable rates. nih.govnih.govnih.govplos.org

The dienelactone hydrolase from Pseudomonas sp. strain B13 is a monomeric protein with a molecular weight of approximately 30,000 Da. nih.gov Its catalytic efficiency (kcat) is noted to be an order of magnitude lower than that of some related enol-lactone hydrolases, which may necessitate its high level of production in induced bacterial cells. nih.gov

Types of Dienelactone Hydrolase (EC 3.1.1.45)
TypeSubstrate PreferenceExample Organism(s)References
Type Itrans-dienelactone > cis-dienelactoneAlcaligenes eutrophus 335, H16, JMP222; Alcaligenes strain A7 nih.govnih.gov
Type IIcis-dienelactone > trans-dienelactonePseudomonas cepacia nih.govnih.gov
Type IIIHydrolyzes both cis- and trans-isomers at similar ratesPseudomonas sp. strain B13, Cupriavidus necator JMP134 nih.govnih.govnih.gov

Subsequent Steps within the 3-Oxoadipate (B1233008) Pathway

The product of dienelactone hydrolysis, maleylacetate, is a key metabolite that feeds into the 3-oxoadipate pathway. asm.orgresearchgate.net This pathway is a common route for the catabolism of aromatic compounds, funneling them into the Krebs cycle. nih.gov

Maleylacetate is subsequently reduced by maleylacetate reductase to 3-oxoadipate. psu.edu This reaction is a crucial step connecting the degradation of chloroaromatics to the central metabolic pathway. asm.org From 3-oxoadipate, a series of enzymatic reactions involving 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase convert it into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA, thus completing the mineralization of the original chloroaromatic compound. nih.gov

Non-Enzymatic and Spontaneous Chemical Transformations

The inherent chemical reactivity of this compound and related butenolide structures makes them susceptible to various non-enzymatic transformations, including spontaneous decomposition and reactions with components of common laboratory buffer systems.

Pathways of Spontaneous Decomposition

This compound, as a butenolide, is prone to spontaneous decomposition, primarily through hydrolysis. The lactone ring, which is a cyclic ester, can undergo ring-opening upon reaction with water. This hydrolysis is influenced by pH, with the rate of decomposition often being accelerated under both acidic and basic conditions. ajpojournals.orgresearchgate.net

Under neutral or acidic conditions, the hydrolysis of the lactone ring would lead to the formation of a hydroxy-dicarboxylic acid. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. viu.ca

In basic conditions, saponification occurs, where a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the opening of the lactone ring to form the corresponding carboxylate. This process is generally irreversible.

The stability of butenolide structures can be influenced by their substituents. However, the presence of the electron-withdrawing carboxylic acid group and the conjugated double bond in this compound likely affects the reactivity of the lactone ring. Studies on related dienelactones have shown that they can be chemically transformed, and their stability is a key factor in their environmental persistence and biological activity. asm.org

Reactivity with Common Buffer Systems in Vitro

In in-vitro studies, the choice of buffer system is critical, as the components of the buffer can react with the compound of interest. This compound, with its reactive lactone functionality, can potentially interact with common buffer components.

Tris (Tris(hydroxymethyl)aminomethane) Buffers: Tris is another common buffer used in biological research. As a primary amine, Tris has the potential to react with lactones via aminolysis. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of an amide and a hydroxyl group. This reaction is a known transformation for lactones and can be a significant pathway for the degradation of the compound in Tris-buffered solutions.

Table 2: Potential Non-Enzymatic Transformations of cis-4-Carboxymethylenebut-2-en-4-olide

Transformation Reactant/Condition Potential Product Notes
Hydrolysis Water (Acidic or Basic pH) Hydroxy-dicarboxylic acid or its carboxylate A primary pathway for spontaneous decomposition in aqueous solutions. ajpojournals.orgresearchgate.netviu.ca
Aminolysis Tris Buffer Amide-alcohol derivative Tris, being a primary amine, can react with the lactone ring.
Nucleophilic Attack Phosphate (B84403) Buffer Ring-opened phosphate ester (speculative) Phosphate is a weak nucleophile; this reaction is less likely but possible under certain conditions.

Enzymology and Molecular Mechanisms

Characterization of Key Enzymes Involved in cis-4-Carboxymethylenebut-2-en-4-olide* Metabolism

The core reactions in the degradation pathway are catalyzed by two main classes of enzymes: chloromuconate cycloisomerases, which are involved in the formation of the dienelactone, and dienelactone hydrolases, which catalyze its hydrolysis.

Chloromuconate cycloisomerases (EC 5.5.1.7) are critical enzymes in the degradation of chloroaromatic compounds, catalyzing the conversion of chlorosubstituted cis,cis-muconates to dienelactones. The formation of this compound (a cis-dienelactone) specifically results from the cycloisomerization of 3-chloro-cis,cis-muconate (B1234730). During this reaction, a chloride ion is eliminated. qmul.ac.ukethz.ch These enzymes exhibit a range of specificities depending on their bacterial origin.

Kinetic studies have been performed on several chloromuconate cycloisomerases, primarily focusing on their activity with various substituted muconates as substrates. For instance, the enzymes from Pseudomonas sp. B13, Ralstonia eutropha JMP134, and Pseudomonas sp. P51 all process 2,4-dichloro-cis,cis-muconate effectively, often cited as their preferred substrate. nih.gov However, their specificity varies; the TfdD enzyme from R. eutropha JMP134 is highly specific for 2,4-dichloro-cis,cis-muconate, while the ClcB enzyme from Pseudomonas sp. B13 shows broader specificity, with relatively high activity towards 2-chloro-cis,cis-muconate (B1241311), a key metabolite in 3-chlorobenzoate degradation. nih.gov

While the primary physiological reaction is the conversion of chloromuconates to dienelactones, these enzymes can also act on other substrates. For example, the pJP4- and pAC27-encoded chloromuconate cycloisomerases can convert (+)-2-chloro- and (+)-5-chloromuconolactone to trans-dienelactone, demonstrating an ability to facilitate chloride elimination from these lactone intermediates. ebi.ac.uknih.gov This ability to convert chloromuconolactones differentiates them from other cycloisomerases. nih.gov

Table 1: Substrate Specificity of Various Chloromuconate Cycloisomerases
Enzyme (Source)Primary Substrate(s)Key Product(s)Notable Characteristics
TfdD (Ralstonia eutropha JMP134)2,4-Dichloro-cis,cis-muconate, 3-Chloro-cis,cis-muconate2-Chloro-cis-dienelactoneHighly specific; poor activity with cis,cis-muconate and 2-chloro-cis,cis-muconate. nih.govasm.org
ClcB (Pseudomonas sp. B13)2-Chloro-cis,cis-muconate, 2,4-Dichloro-cis,cis-muconatetrans-Dienelactone, cis-DienelactoneLeast specific among compared enzymes; relatively high activity with 2-chloro-cis,cis-muconate. nih.gov
TcbD (Pseudomonas sp. P51)2,4-Dichloro-cis,cis-muconate2-Chloro-cis-dienelactoneIntermediate specificity and activity. nih.gov
pAC27-encoded enzyme2-Chloro-cis,cis-muconate, (+)-5-Chloromuconolactonetrans-DienelactoneCatalyzes chloride elimination from (+)-5-chloromuconolactone. ebi.ac.uk

Dienelactone hydrolases (EC 3.1.1.45) catalyze the subsequent step in the pathway: the hydrolytic ring-opening of cis- and trans-dienelactones to maleylacetate (B1240894). ebi.ac.ukoup.com These enzymes belong to the α/β hydrolase fold family and are essential for detoxifying the dienelactone intermediate. nih.govplos.org

The substrate specificities of dienelactone hydrolases can be categorized into three types. Type I enzymes, found in several Alcaligenes species, preferentially hydrolyze the trans-isomer. Type II, present in Pseudomonas cepacia, shows a preference for the cis-isomer. Type III hydrolases, such as those from Cupriavidus necator JMP134 and Pseudomonas sp. B13, are active against both isomers. plos.org

Detailed kinetic studies on the two structurally different dienelactone hydrolases from C. necator JMP134, TfdEI and TfdEII, reveal their efficiency in processing cis-dienelactone (B1242186) (this compound).

Table 2: Kinetic Parameters of Dienelactone Hydrolases (TfdEI and TfdEII) from Cupriavidus necator JMP134
EnzymeSubstrateKm (µM)kcat/Km (µM-1s-1)
TfdEIcis-Dienelactone870.12
trans-Dienelactone840.216
TfdEIIcis-Dienelactone3050.13
trans-Dienelactone1780.094

Data sourced from Lahiri et al. (2014). researchgate.net

These data indicate that while both enzymes can hydrolyze cis-dienelactone, TfdEI exhibits a significantly lower Km, suggesting a higher affinity for the substrate compared to TfdEII. However, their catalytic efficiencies (kcat/Km) for the cis-isomer are comparable. researchgate.net

Structure-Function Relationships of Related Enzymes

The catalytic activity of these enzymes is intrinsically linked to their three-dimensional structures. Dienelactone hydrolase (DLH) is an α/β-protein with a central β-pleated sheet surrounded by alpha-helices. rcsb.org A key feature of its active site is an unusual Cys-His-Asp catalytic triad (B1167595) (specifically Cys123, His202, and Asp171 in DLH from Pseudomonas sp. B13). oup.comrcsb.orgnih.gov This contrasts with the more common Ser-His-Asp triad found in many serine proteases. oup.combbk.ac.uk

In the resting state of DLH, the catalytic Cys123 exists as a thiol and does not directly interact with His202. oup.comnih.gov Substrate binding induces a crucial conformational change. The substrate's carboxylate group forms ion pairs with arginine residues (Arg81 and Arg206) in the active site. nih.gov This interaction weakens an internal ion pair between Arg206 and Glu36, causing the destabilized Glu36 to deprotonate the Cys123 thiol. nih.gov This generates a highly reactive thiolate anion, which is stabilized by the His202 imidazolium and the dipole of a nearby helix, positioning it perfectly for nucleophilic attack on the substrate's ester bond. oup.comnih.gov This substrate-induced activation mechanism explains why the Cys-His-Asp triad is catalytically active in DLH but not when engineered into proteases. oup.com

Structural studies of chloromuconate cycloisomerases have revealed a homooctameric structure in some species, and they require Mn2+ as a cofactor for activity. qmul.ac.ukwikipedia.org

Mutagenesis Studies and Mechanistic Insights into Catalysis (e.g., Lysine Residue Importance)

Site-directed mutagenesis has been a powerful tool for elucidating the catalytic mechanisms of these enzymes. For chloromuconate cycloisomerases, a conserved lysine residue plays a pivotal role in catalysis. A study on the muconate cycloisomerase from Pseudomonas putida (CatB) showed that replacing the proton-donating Lys169 with alanine (K169A) prevented the enzyme from converting 3-chloro-cis,cis-muconate into the bacteriotoxic protoanemonin. nih.gov Instead, the K169A variant produced cis-dienelactone. nih.gov This finding suggests that in wild-type chloromuconate cycloisomerases, the mechanism has evolved to favor rapid chloride abstraction from an enol/enolate intermediate over protonation by the lysine residue, thereby avoiding the formation of toxic byproducts. nih.govresearchgate.net

Mutagenesis studies on dienelactone hydrolase have provided equally profound insights. Replacing the active site nucleophile Cys123 with a serine (C123S) dramatically alters the enzyme's function. rsc.organu.edu.aursc.org Instead of hydrolyzing the dienelactone substrates, the C123S mutant becomes a dienelactone isomerase, catalyzing the interconversion of the E- and Z-isomers. rsc.orgrsc.org This demonstrates the absolute requirement of the cysteine thiol for the hydrolytic reaction. A C123A mutant is completely inactive. nih.gov Furthermore, mutating the arginine residues involved in substrate binding, Arg81 and Arg206, to alanine completely abolishes enzyme activity, confirming their essential role in anchoring the substrate in the active site. unt.edu

Evolutionary Divergence of Enzymatic Activities in Degradation Pathways

The enzymes of the chlorocatechol degradation pathway have evolved from ancestral enzymes involved in the catabolism of non-halogenated aromatics. Sequence comparisons show that chlorocatechol 1,2-dioxygenases and chloromuconate cycloisomerases are closely related to their counterparts in the catechol pathway (catechol 1,2-dioxygenases and muconate cycloisomerases, respectively). nih.gov This suggests that the adaptation to chlorinated substrates occurred through the modification of existing enzymatic machinery. asm.org For chloromuconate cycloisomerases, this evolution involved developing the ability to catalyze dehalogenation and to channel the reaction away from the production of toxic protoanemonin. asm.org

In contrast, the evolutionary relationship between dienelactone hydrolases and the 3-oxoadipate (B1233008) enol-lactone hydrolases of the catechol pathway is much more distant. nih.govnih.gov Although they share a common α/β hydrolase fold, their primary sequences are quite dissimilar. nih.gov This has led to the hypothesis that for the evolution of chlorocatechol catabolism, dienelactone hydrolases were likely recruited from a different, pre-existing pathway rather than evolving directly from the 3-oxoadipate enol-lactone hydrolases. nih.gov Phylogenetic analyses confirm that dienelactone hydrolases cluster together but are distinct from other α/β hydrolases like esterases and lipases. researchgate.netresearchgate.net This functional convergence, where different enzymes are recruited and adapted to fulfill similar roles in parallel pathways, highlights the modular nature of metabolic evolution. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Metabolite Profiling and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cis-4-Carboxymethylenebut-2-en-4-olide. It is frequently employed to monitor the progress of enzymatic reactions involving this metabolite. For instance, researchers have used HPLC to confirm the complete turnover of cis-dienelactone (B1242186) during its transformation by the enzyme dienelactone hydrolase. nih.govpsu.edu

In a typical application, a reversed-phase HPLC setup is used. One documented method involves a Shimadzu HPLC system equipped with a SC125/Lichrospher 5-μm column. nih.govpsu.edu The separation is achieved using an aqueous mobile phase containing 0.1% (v/v) phosphoric acid and 20% (v/v) methanol, with a flow rate of 1 ml/min. nih.govpsu.edu This methodology allows for the effective separation of cis-dienelactone from its substrate precursors and downstream products, enabling accurate quantification and reaction monitoring.

Furthermore, HPLC has been instrumental in studying the activity of dienelactone hydrolase on structural analogs like protoanemonin, where it is used to track the formation of the product, cis-acetylacrylate. asm.org These chromatographic methods provide robust, quantitative data essential for kinetic studies and for verifying the presence and concentration of metabolites in cell extracts or purified enzyme systems. asm.org

cis
ParameterSpecificationReference
InstrumentShimadzu HPLC System nih.gov, psu.edu
ColumnSC125/Lichrospher 5-μm nih.gov, psu.edu
Mobile PhaseAqueous solution with 0.1% (v/v) H₃PO₄ and 20% (v/v) Methanol nih.gov, psu.edu
Flow Rate1 ml/min nih.gov, psu.edu

Spectroscopic Approaches for Reaction Monitoring and Structural Elucidation (e.g., UV-Vis Spectroscopy, NMR, MS)

Spectroscopic techniques are indispensable for real-time monitoring of reactions and for the definitive identification of this compound and its related metabolites.

UV-Vis Spectroscopy

UV-Visible spectrophotometry provides a convenient method for monitoring the enzymatic hydrolysis of cis-dienelactone. The product of this reaction, maleylacetate (B1240894), exhibits a distinct absorption maximum (λmax) at 243 nm under physiological or alkaline conditions due to its conjugated double-bond system. nih.govpsu.eduresearchgate.net This characteristic absorption disappears upon acidification, a feature that helps in its identification. nih.govpsu.edu By monitoring the change in absorbance at this wavelength, researchers can track the activity of dienelactone hydrolase in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, noninvasive tool for studying the transformation of cis-dienelactone in aqueous solutions, providing direct insight into the solution structures of substrates and products without the need for extraction or derivatization. nih.govnih.gov Studies have utilized ¹H NMR to monitor the enzymatic conversion of cis-dienelactone to maleylacetate and subsequently to 3-oxoadipate (B1233008). nih.govnih.gov These experiments are typically conducted in buffered D₂O solutions, allowing for the observation of metabolites under near-physiological conditions. nih.gov ¹H NMR has been crucial in confirming the structure of the dienelactone hydrolase product as maleylacetate and observing its subsequent transformation or spontaneous decarboxylation. nih.govnih.gov Under acidic conditions, NMR analysis identified the formation of 4-carboxymethyl-4-hydroxybut-2-en-4-olide. nih.govnih.gov

cis
CompoundCondition / ReactionReference
MaleylacetateProduct of dienelactone hydrolase incubation at pH 7.4 nih.gov, researchgate.net
4-Carboxymethyl-4-hydroxybut-2-en-4-olideFormed upon acidification of the reaction mixture to pH 2.5 nih.gov, researchgate.net
cis-AcetylacrylateProduct of spontaneous decarboxylation of maleylacetate nih.gov, nih.gov
3-OxoadipateProduct of maleylacetate reductase activity on maleylacetate nih.gov, nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the structural elucidation and confirmation of metabolites like this compound. It provides high-accuracy mass measurements, which are critical for determining the elemental composition of a molecule. While experimental mass spectra for this specific compound are not widely published, predictive and computational mass spectrometry databases offer valuable information for its identification in complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis, and predicted spectra can serve as a guide for identification. hmdb.ca

cis
PropertyValueSource
Molecular FormulaC₆H₄O₄ nih.gov
Molecular Weight140.09 g/mol nih.gov
Monoisotopic Mass140.01095860 Da nih.gov
Predicted GC-MS Splash Key (70eV, Positive)splash10-004j-9100000000-212490d563858022fe2f hmdb.ca

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a sophisticated and powerful strategy used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biochemical transformations. In the context of this compound, stable isotope tracers, such as glucose uniformly labeled with Carbon-13 ([U-¹³C]glucose), can be supplied to microorganisms that degrade aromatic compounds. nih.gov

The general workflow involves introducing the labeled substrate into the biological system. nih.gov As the microorganisms metabolize the labeled nutrient, the ¹³C atoms are incorporated into various intermediates and end products of the degradation pathway. By using high-resolution mass spectrometry (HRMS) or NMR to analyze samples over time, researchers can track the fate of the stable isotopes. nih.govdntb.gov.ua This allows for the unambiguous delineation of the metabolic route, confirming, for example, that the carbon backbone of a chloroaromatic compound is converted into intermediates like cis-dienelactone and eventually funneled into central metabolism. This approach is crucial for mapping complex metabolic networks and understanding how different pathways are integrated within the cell. nih.gov

Microbiological and Genetic Research

Identification and Isolation of Microorganisms Involved in cis-4-Carboxymethylenebut-2-en-4-olide* Biotransformation

A diverse range of microorganisms capable of metabolizing aromatic compounds, and by extension intermediates like this compound, have been identified and isolated from various environments. These microbes possess enzymatic machinery to break down complex aromatic structures into simpler molecules that can enter central metabolic pathways. Key genera involved in these biotransformation processes include Pseudomonas, Alcaligenes, Rhodococcus, Burkholderia, and the yeast Candida.

Pseudomonas : Species such as Pseudomonas putida are well-known for their metabolic versatility and are often used as model organisms for studying the degradation of aromatic hydrocarbons. They utilize pathways like the β-ketoadipate pathway, where this compound can be an intermediate. nih.govasm.org

Alcaligenes : Bacteria from this genus, such as Alcaligenes aquatilis, have been shown to possess the genetic capacity for the degradation of various hydrocarbons, including aromatic compounds. nih.gov Their metabolic pathways can funnel a range of aromatic substrates into central intermediates for further breakdown. nih.govgavinpublishers.com

Rhodococcus : This genus comprises bacteria with robust metabolic capabilities, including the degradation of a wide array of aromatic compounds. mdpi.com Strains like Rhodococcus opacus can utilize a modified ortho-cleavage pathway for chlorocatechols, which involves lactone intermediates. nih.gov

Burkholderia : Members of this genus are recognized for their ability to degrade a variety of aromatic pollutants through diverse catabolic pathways. plos.orgnih.gov Burkholderia sp. K24, for instance, possesses gene clusters for the biodegradation of several monocyclic aromatic hydrocarbons. plos.org

Candida : The yeast Candida albicans has been shown to metabolize hydroxybenzenes through the 3-oxoadipate (B1233008) pathway, which involves lactone intermediates. oup.com While primarily studied in the context of pathogenesis, its metabolic pathways for aromatic compounds are also of interest. nih.gov

Microorganisms in this compound Biotransformation

GenusKey Species/StrainsRelevant Metabolic Pathway(s)Noteworthy Characteristics
PseudomonasP. putidaβ-ketoadipate pathway, Catechol ortho-cleavageMetabolically versatile and a model organism for aromatic degradation. nih.govasm.org
AlcaligenesA. aquatilisAromatic compound degradation pathwaysCapable of utilizing a range of hydrocarbons as carbon sources. nih.gov
RhodococcusR. opacusModified ortho-cleavage pathway for chlorocatecholsRobust metabolic capabilities for degrading complex aromatic compounds. mdpi.comnih.gov
BurkholderiaBurkholderia sp. K24Multiple pathways for monocyclic aromatic hydrocarbonsHarbors a variety of aromatic catabolic pathways. plos.orgnih.gov
CandidaC. albicans3-oxoadipate pathwayA yeast capable of metabolizing hydroxybenzenes via lactone intermediates. oup.com

Genetic Basis of Degradation Pathways Involving this compound*

The biotransformation of this compound is underpinned by specific genetic systems. The genes encoding the necessary enzymes are often organized into clusters and are subject to precise regulatory control.

The degradation of aromatic compounds leading to and from this compound typically proceeds through the β-ketoadipate pathway . asm.orgnih.gov This pathway is divided into two main branches: the catechol branch and the protocatechuate branch. The genes for these pathways, often designated as cat and pca genes respectively, are frequently found in supraoperonic clusters on bacterial chromosomes. nih.govresearchgate.net

Gene Clusters:

pca Gene Cluster: This cluster encodes enzymes for the protocatechuate branch of the β-ketoadipate pathway. nih.gov Key genes include those for protocatechuate 3,4-dioxygenase (pcaHG) and β-carboxy-cis,cis-muconate cycloisomerase (pcaB). The organization of these genes can vary among different bacterial species. nih.gov

cat Gene Cluster: This cluster contains the genes for the catechol branch. Important genes include catechol 1,2-dioxygenase (catA) and muconate cycloisomerase (catB). nih.govresearchgate.net

Regulatory Elements:

The expression of these gene clusters is tightly controlled by regulatory proteins that respond to the presence of specific substrates.

PcaU: This is an IclR-type transcriptional regulator that controls the pca-qui operon in Acinetobacter baylyi. It activates the expression of the operon in the presence of protocatechuate and represses it in its absence. nih.govnih.gov

LigR: A LysR-type transcriptional regulator in Sphingobium sp. strain SYK-6 that activates the transcription of the lig genes involved in the protocatechuate 4,5-cleavage pathway in the presence of protocatechuate or gallate. asm.org

Cross-regulation: In some bacteria, there is evidence of cross-regulation between the different branches of the aromatic degradation pathways. For example, the presence of benzoate, a substrate for the catechol branch, can repress the expression of genes in the protocatechuate branch. nih.govnih.gov

Genetic Elements in this compound Degradation

Genetic ElementFunctionAssociated Pathway/OrganismKey Features
pca Gene ClusterEncodes enzymes for the protocatechuate branch of the β-ketoadipate pathway. nih.govVarious bacteria (e.g., Acinetobacter, Pseudomonas)Includes genes like pcaHG and pcaB. nih.gov
cat Gene ClusterEncodes enzymes for the catechol branch of the β-ketoadipate pathway. nih.govresearchgate.netVarious bacteria (e.g., Arthrobacter, Pseudomonas)Includes genes like catA and catB. nih.govresearchgate.net
PcaUTranscriptional regulator (activator and repressor) of the pca-qui operon. nih.govnih.govAcinetobacter baylyiInducer-dependent regulation. nih.govnih.gov
LigRTranscriptional activator of the lig genes. asm.orgSphingobium sp. strain SYK-6Inducible by protocatechuate and gallate. asm.org

Engineering of Microbial Strains for Enhanced Biotransformation Efficiency

Metabolic engineering offers powerful strategies to improve the efficiency of microbial biotransformation of compounds like this compound. By modifying the genetic makeup of microorganisms, researchers can enhance the production of desired products or the degradation of specific pollutants.

Key Engineering Strategies:

Deletion of Competing Pathways: Eliminating metabolic pathways that compete for the same substrates or intermediates can redirect the carbon flow towards the pathway of interest. This approach has been used to improve the production of various biochemicals. nih.gov

Heterologous Expression of Pathways: Introducing entire metabolic pathways from one organism into a more robust or easily cultivable host can create a more efficient biocatalyst. The degradative genes from Pseudomonas species, for example, have been successfully expressed in Caulobacter crescentus. nih.gov

Regulatory Circuit Engineering: Modifying the regulatory networks that control the expression of metabolic pathways can lead to improved performance. This can involve altering the activity of transcriptional regulators or designing synthetic gene circuits for dynamic control of metabolic fluxes. nih.gov

Adaptive Laboratory Evolution (ALE): This technique involves subjecting microbial populations to selective pressures over extended periods to evolve strains with desired traits, such as improved tolerance to toxic substrates or enhanced metabolic efficiency. osti.gov

Strategies for Engineering Microbial Biotransformation

StrategyDescriptionExample Application
Overexpression of Key EnzymesIncreasing the cellular levels of specific enzymes to enhance pathway flux.Overexpression of aromatic O-demethylation genes in P. putida. osti.gov
Deletion of Competing PathwaysRemoving metabolic pathways that divert resources from the desired pathway.Redirecting metabolic fluxes in E. coli for succinic acid production. nih.gov
Heterologous ExpressionTransferring a metabolic pathway from a donor organism to a host organism.Expression of Pseudomonas TOL plasmid genes in C. crescentus. nih.gov
Regulatory EngineeringModifying gene regulatory networks to optimize pathway expression.Engineering quorum sensing circuits for dynamic metabolic control. mdpi.com
Adaptive Laboratory EvolutionUsing evolutionary pressures to select for strains with improved characteristics.Evolving P. putida for faster growth on vanillate. osti.gov

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Enzymatic Reactions Involving Dienelactones

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. For enzymatic reactions involving dienelactones, MD simulations provide critical insights into the structure, dynamics, and catalytic mechanism of enzymes like dienelactone hydrolase (DLH). chemrxiv.org

Dienelactone hydrolase is a key enzyme in the β-ketoadipate pathway, responsible for the hydrolysis of cis-dienelactone (B1242186) to maleylacetate (B1240894). nih.gov High-resolution structural data, such as the 1.8 Å resolution structure of DLH from Pseudomonas sp. B13, serves as the foundation for these simulations. nih.gov The enzyme is an α/β protein whose active site contains a catalytic triad (B1167595) of Cys123, His202, and Asp171, which is reminiscent of cysteine proteases. nih.govnih.gov

MD simulations are employed to explore several aspects of the enzymatic reaction:

Substrate Binding: Simulations can model the diffusion of cis-4-carboxymethylenebut-2-en-4-olide into the active site cleft of DLH. These studies suggest that the substrate is primarily held in place by hydrophobic interactions surrounding the lactone ring and by the formation of ion pairs between its carboxylate group and two arginine residues, Arg-81 and Arg-206. nih.gov

Conformational Changes: Upon substrate binding, MD simulations can reveal conformational changes in the enzyme. It has been suggested that the geometry of the active site changes to properly orient the Cys123 residue for nucleophilic attack on the cyclic ester substrate. nih.gov

Solvent Dynamics: The role of water molecules within the active site is crucial for the hydrolytic reaction. MD simulations can track the position and movement of individual water molecules, helping to elucidate their role in the deacylation step of the catalytic cycle. nih.gov

Reaction Dynamics: By using hybrid quantum mechanical/molecular mechanical (QM/MM) methods, simulations can model the chemical bond-breaking and bond-forming events of the hydrolysis reaction itself. chemrxiv.org These reactive simulations help to understand the sequence of events, such as the nucleophilic attack, the formation of a tetrahedral intermediate, and the subsequent ring-opening. chemrxiv.orgnih.gov

ParameterDescriptionSource(s)
Enzyme Studied Dienelactone Hydrolase (DLH) nih.govnih.gov
Catalytic Triad Cys123, His202, Asp171 nih.govnih.gov
Substrate Binding Hydrophobic interactions and ion pairs with Arg-81 and Arg-206 nih.gov
Key Mechanistic Step Nucleophilic attack by the gamma-sulfur of Cys123 on the lactone ring, leading to a ring-opening reaction. nih.gov
Simulation Approach Classical Molecular Dynamics (MD), Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods, Reactive Quantum-Mechanical Molecular Dynamics (Reactive QMD). chemrxiv.orgchemrxiv.org

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical (QC) methods, particularly density functional theory (DFT), are used to investigate the electronic structure of molecules and to calculate the energetics of chemical reactions. diva-portal.orgarturorobertazzi.it This approach is invaluable for studying the hydrolysis of this compound, as it allows for the detailed characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. diva-portal.orgspringernature.com

The "cluster approach" is a common methodology where the enzyme's active site is modeled as a smaller, computationally manageable system that includes the substrate and key amino acid residues. arturorobertazzi.itresearchgate.net Using this method, researchers can construct a detailed potential energy surface for the reaction pathway.

Key findings from QC analyses of dienelactone hydrolase catalysis include:

Mechanism Confirmation: Calculations support a multi-step mechanism involving the formation of a covalently bound acyl-enzyme intermediate via a tetrahedral intermediate, a process analogous to that of serine/cysteine proteases. nih.gov

Transition State Characterization: QC calculations can determine the geometry and energy of the transition states for both the acylation (formation of the acyl-enzyme intermediate) and deacylation steps. This information is crucial for understanding the reaction's rate-limiting step. researchgate.net

Role of the Catalytic Triad: QC studies elucidate the specific roles of the Cys123, His202, and Asp171 residues. His202 is proposed to act as a general base, accepting a proton from Cys123 to increase its nucleophilicity. However, unlike in many proteases, it is suggested that His202 does not directly protonate the enolate leaving group during the collapse of the tetrahedral intermediate. Instead, the enolate anion likely abstracts a proton from a nearby water molecule. nih.gov

Intermediate Stability: The energies of the tetrahedral intermediate and the acyl-enzyme intermediate can be calculated, providing insight into their relative stabilities and lifetimes. diva-portal.orgnih.gov

EntityPredicted Role / CharacteristicsComputational MethodSource(s)
Tetrahedral Intermediate Formed by the nucleophilic attack of Cys123 on the substrate's carbonyl carbon. It is a high-energy, transient species.DFT (B3LYP) nih.govresearchgate.net
Acyl-Enzyme Intermediate A covalently bound intermediate formed after the lactone ring opens.DFT nih.gov
Transition State 1 (TS1) Corresponds to the formation of the tetrahedral intermediate (acylation).DFT, QM/MM diva-portal.orguni-muenchen.de
Transition State 2 (TS2) Corresponds to the hydrolysis of the acyl-enzyme intermediate (deacylation).DFT, QM/MM diva-portal.orguni-muenchen.de
Enolate Anion The leaving group formed upon the collapse of the tetrahedral intermediate. It is proposed to be protonated by a water molecule rather than directly by His202.DFT nih.gov

Computational Modeling of Metabolic Fluxes in Relevant Biodegradation Systems

This biodegradation pathway involves a sequence of enzymatic reactions:

Chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of chlorocatechol to form 2-chloro-cis,cis-muconate (B1241311). nih.gov

Chloromuconate cycloisomerase converts this product into a dienelactone. nih.gov In some pathways, this step yields the trans-dienelactone, while in others, it leads to the formation of cis-dienelactone. nih.gov

Dienelactone hydrolase hydrolyzes the cis-dienelactone to maleylacetate. researchgate.netresearchgate.net

Maleylacetate reductase then reduces maleylacetate, feeding it into the central metabolism. researchgate.netresearchgate.net

Metabolic flux analysis (MFA) and other systems biology models are used to quantify the rate of metabolite conversion through the various steps of this pathway. nih.gov These models integrate data on enzyme kinetics, gene expression levels, and substrate concentrations to create a comprehensive picture of the pathway's dynamics. mdpi.com For example, computational frameworks like BNICE (Biochemical Network Integrated Computational Explorer) can be used to predict novel biodegradation pathways and analyze their feasibility. nih.gov Such models are critical for metabolic engineering efforts aimed at optimizing microbial strains for the bioremediation of environments contaminated with chloroaromatic pollutants.

EnzymeReaction CatalyzedRole in PathwaySource(s)
Chlorocatechol 1,2-dioxygenase3-Chlorocatechol (B1204754) → 2-Chloro-cis,cis-muconateInitial aromatic ring cleavage. nih.govnih.gov
Chloromuconate cycloisomerase2-Chloro-cis,cis-muconate → DienelactoneCycloisomerization and dehalogenation to form the lactone intermediate. nih.gov
Dienelactone hydrolaseThis compound → MaleylacetateHydrolysis of the dienelactone intermediate. nih.govresearchgate.netresearchgate.net
Maleylacetate reductaseMaleylacetate → 3-Oxoadipate (B1233008)Reduction of maleylacetate, connecting the pathway to central metabolism. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Discovery of Novel Enzymatic Pathways and Catalytic Mechanisms for Dienelactone Chemistry

Future investigations will likely focus on identifying and characterizing new enzymes involved in dienelactone metabolism, particularly from extremophiles and uncultured microorganisms. While dienelactone hydrolase (DLH) is a key enzyme that converts dienelactones to maleylacetate (B1240894), there is still much to learn about its diversity and catalytic mechanisms. nih.govresearchgate.net Research into novel DLHs, such as those from thermoacidophilic archaea like Sulfolobus solfataricus or bacteria from unique environments like microalgae communities, can reveal enzymes with unique properties, such as exceptional thermostability or different substrate specificities. researchgate.netnih.govnih.gov

A significant area of future research involves understanding the catalytic triad (B1167595) of these enzymes. While many hydrolases use a Ser-His-Asp triad, DLH is notable for often containing a Cys-His-Asp triad. nih.govnih.gov Further exploration is needed to understand the nuances of this mechanism, including how the enzyme protonates the leaving group and facilitates deacylation. nih.gov Theoretical studies and computational modeling of substrate-enzyme interactions will be crucial in elucidating these mechanisms and explaining the catalytic efficiency of different DLH variants. nih.gov The discovery of enzymes with entirely new catalytic strategies for dienelactone ring-opening, beyond the canonical α/β-hydrolase fold, remains a tantalizing possibility that could redefine our understanding of haloaromatic degradation pathways.

Enzyme/SystemSource Organism/EnvironmentKey Research Finding/Future Direction
Dienelactone Hydrolase (DLH) Pseudomonas sp.Elucidation of the Cys-His-Asp catalytic triad and its variation on the protease mechanism. nih.govnih.gov
Thermostable DLH (HtDLH) Hydrogenobacter thermophilusCharacterization of a thermostable DLH with potential activity on PET monomers, suggesting avenues for plastic biorecycling. nih.gov
Archaeal DLH Sulfolobus solfataricus P1First characterization of a DLH from an archaeon, showing high thermostability and specific activity towards trans-dienelactone. researchgate.netnih.gov
Metagenome-derived DLH (Dlh3) Microalgae-bacterial communitiesDiscovery of a novel DLH with antibiofilm properties, opening research into its application in aquaculture. nih.govnih.gov
Ferulic Acid Decarboxylase (Fdc1) FungiExploration of enzymes with unusual mechanisms, like 1,3-dipolar cycloaddition, for potential C-H activation and CO2 fixation on aromatic compounds. springernature.com

Development of Advanced Biotechnological Applications in Environmental Engineering

The enzymes that metabolize cis-4-Carboxymethylenebut-2-en-4-olide are prime candidates for advanced environmental biotechnology. nih.gov Future research will focus on harnessing these enzymatic pathways for bioremediation of sites contaminated with chloroaromatic compounds. researchgate.net This involves not just using naturally occurring microorganisms but also engineering robust microbes or cell-free enzymatic systems for more efficient and predictable pollutant degradation. researchgate.net

A significant future direction is the application of protein engineering to enhance the capabilities of enzymes like dienelactone hydrolase. nih.gov By modifying active sites, researchers aim to broaden substrate specificity to target a wider range of pollutants or to increase catalytic activity and stability under harsh industrial or environmental conditions. researchgate.net For instance, engineering thermostable DLHs could be instrumental in developing bioreactors for treating industrial wastewater at elevated temperatures. nih.govnih.gov Furthermore, recent findings that some DLHs exhibit activity towards PET plastic monomers opens a new research frontier for enzymatic plastic recycling. nih.gov Another innovative application is the use of these enzymes to combat biofilm formation in industrial and aquaculture settings, as demonstrated by the antibiofilm activity of a novel DLH against fish pathogens. nih.govnih.gov This expands the utility of dienelactone chemistry beyond simple degradation into areas of material protection and disease prevention. ird.fr

Expanding the Scope of Related Dienelactone Synthesis for Research Purposes

Progress in understanding and applying dienelactone-related enzymes is intrinsically linked to the availability of specific substrates and their analogs. Future research will necessitate the development of more sophisticated and efficient chemical synthesis routes for this compound and a variety of related dienelactone structures. The ability to synthesize these compounds is crucial for definitively characterizing the substrate specificity of newly discovered enzymes. plos.org

The synthesis of dienelactone analogs will serve several key research purposes. nih.gov It will enable detailed structure-function studies, helping to pinpoint which molecular features are critical for enzyme binding and catalysis. nih.gov Furthermore, synthetic analogs can be designed as specific inhibitors or probes to investigate enzymatic mechanisms and map active sites. By creating a library of diverse dienelactone compounds, researchers can screen enzymes for novel activities, potentially uncovering biocatalysts for new industrial applications. This synthetic expansion is fundamental to moving beyond the study of naturally occurring pathways and into the realm of bespoke biocatalysis.

Cross-Kingdom Comparative Studies of Dienelactone Metabolism

While the bacterial degradation pathways involving dienelactones are well-studied, particularly the ortho-cleavage pathway for chlorocatechols, there is a significant opportunity to conduct more extensive comparative studies across different biological kingdoms, especially between bacteria and fungi. plos.orgebi.ac.uk These studies, leveraging genomics, proteomics, and metabolomics, can reveal how different organisms have evolved distinct or convergent strategies for metabolizing aromatic compounds.

Future research should focus on identifying and characterizing the full suite of enzymes involved in dienelactone metabolism in various fungal species known for their degradative capabilities. mdpi.com Comparing the gene organization, regulation, and catalytic properties of fungal enzymes with their bacterial counterparts can provide profound insights into the evolutionary pressures that have shaped these pathways. For example, understanding why some organisms preferentially metabolize cis-dienelactone (B1242186) while others target the trans-isomer can inform biotechnological applications. researchgate.netplos.org Metabolomics-based studies of fungi-bacteria consortia have already shown that synergistic interactions and the exchange of metabolites can lead to more efficient degradation of complex aromatic polymers like lignin. mdpi.com Applying these cross-kingdom approaches specifically to the metabolism of this compound and related compounds will uncover novel enzymatic synergies and provide a more holistic understanding of its role in the global carbon cycle.

Q & A

Q. What is the role of cis-4-Carboxymethylenebut-2-en-4-olide in microbial degradation pathways?

Methodological Answer: This compound is a critical intermediate in the biodegradation of chlorinated aromatic compounds. For example, in Pseudomonas sp. B13, muconate cycloisomerase II converts 3-chloro-cis,cis-muconic acid into cis-4-carboxymethylenebut-2-en-4-olide via cycloisomerization, accompanied by dehalogenation . Researchers can isolate this enzyme from chlorobenzoate-grown cells and confirm its activity using kinetic assays (measuring KmK_m and VmaxV_{max}) to differentiate it from non-specific cycloisomerases .

Q. How is this compound synthesized in laboratory settings?

Methodological Answer: The compound is synthesized enzymatically using chlorinated muconic acids as substrates. For instance, 2-chloro-cis,cis-muconic acid is processed by muconate cycloisomerase II to yield the trans-isomer of the compound, while 3-chloro-cis,cis-muconic acid produces the cis-isomer . Researchers should optimize reaction conditions (pH, temperature, enzyme purity) and validate products via HPLC coupled with UV-Vis detection or NMR spectroscopy to confirm stereochemical outcomes .

Q. What analytical techniques are used to detect and quantify this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is commonly employed for quantification. Structural confirmation is achieved using 1H^1H- and 13C^{13}C-NMR to resolve the stereochemistry of the enolide ring . Mass spectrometry (LC-MS) with electrospray ionization (ESI) can further validate molecular mass and fragmentation patterns .

Advanced Research Questions

Q. How do isomerases regulate the stereochemical configuration of this compound in metabolic pathways?

Methodological Answer: Chlorodienelactone isomerase (EC 5.x.x.x) catalyzes the cis-to-trans isomerization of the compound, which is critical for downstream conversion into maleoylacetic acid . Researchers can study this enzyme’s mechanism using X-ray crystallography to resolve active-site residues and kinetic isotope effects (KIE) to probe transition-state stabilization. Competitive inhibition assays with substrate analogs (e.g., non-chlorinated enolides) can further elucidate substrate specificity .

Q. What experimental strategies resolve contradictions in dehalogenation efficiency during cycloisomerization?

Methodological Answer: Discrepancies in dehalogenation rates often arise from enzyme source variability. For example, Pseudomonas sp. B13’s muconate cycloisomerase II exhibits higher specificity for chlorinated substrates compared to non-chlorinated analogs . To address this, researchers should:

  • Compare KmK_m and kcatk_{cat} values across enzyme variants.
  • Use site-directed mutagenesis to identify residues critical for dehalogenation.
  • Validate findings via isotopic labeling (36Cl^{36}Cl) to track chloride release during catalysis .

Q. How do metabolic engineering approaches enhance this compound accumulation in bioremediation studies?

Methodological Answer: Overexpression of chlorocatechol 1,2-dioxygenase and chlorodienelactone hydrolase in model organisms (e.g., Ralstonia eutropha JMP134) can amplify enolide production . Researchers should:

  • Use plasmid-borne gene modules (e.g., pJP4) to ensure pathway stability.
  • Monitor intermediate flux via metabolomics (GC-MS or LC-MS).
  • Apply chemostat cultivation to maintain optimal substrate-to-product ratios and prevent pathway inhibition .

Key Research Recommendations

  • Prioritize enzyme kinetic studies to resolve substrate promiscuity in isomerases .
  • Integrate multi-omics (transcriptomics/proteomics) to map regulatory networks in degradation pathways .
  • Standardize stereochemical reporting in metabolite databases to avoid misannotation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-4-Carboxymethylenebut-2-en-4-olide
Reactant of Route 2
cis-4-Carboxymethylenebut-2-en-4-olide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.